6'-(Diethylamino)-1',3'-dimethylfluoran

説明

BenchChem offers high-quality 6'-(Diethylamino)-1',3'-dimethylfluoran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-(Diethylamino)-1',3'-dimethylfluoran including the price, delivery time, and more detailed information at info@benchchem.com.

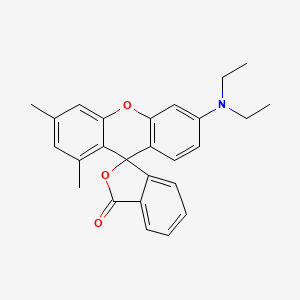

Structure

3D Structure

特性

IUPAC Name |

6'-(diethylamino)-1',3'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-5-27(6-2)18-11-12-21-22(15-18)29-23-14-16(3)13-17(4)24(23)26(21)20-10-8-7-9-19(20)25(28)30-26/h7-15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFBVJQHCCCPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(C=C(C=C5O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885184 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21934-68-9 | |

| Record name | 6′-(Diethylamino)-1′,3′-dimethylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21934-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021934689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-(diethylamino)-1',3'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 6'-(Diethylamino)-1',3'-dimethylfluoran for Research Applications

An In-depth Technical Guide for Researchers

Abstract

6'-(Diethylamino)-1',3'-dimethylfluoran is a versatile fluoran leuco dye, a class of compounds capable of existing in a colorless (leuco) form and a colored form. This reversible transformation, typically triggered by changes in pH, makes it a valuable tool in a multitude of research and development applications.[1][2] This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 6'-(Diethylamino)-1',3'-dimethylfluoran (CAS No: 21934-68-9), designed for researchers, chemists, and professionals in drug development. We delve into the mechanistic underpinnings of its synthesis, present a robust experimental protocol, and outline a self-validating characterization workflow to ensure the compound's identity, purity, and suitability for advanced applications.

Introduction and Significance

Fluoran dyes are a cornerstone of color-change chemistry. The core structure, a spiro[isobenzofuran-1,9'-xanthen]-3-one, contains a lactone ring. In a neutral or basic environment, this ring remains closed, breaking the conjugation across the molecule and rendering it colorless.[1][2] Upon exposure to an acidic medium, the lactone ring opens, forming a highly conjugated quinoidal structure that absorbs light in the visible spectrum, producing intense color.[1][2]

6'-(Diethylamino)-1',3'-dimethylfluoran, with its specific substitution pattern, is widely utilized for its strong fluorescent properties.[3] Its applications are diverse, ranging from its use as a fluorescent dye in biological imaging to its role as a pH indicator in chemical assays.[3] Furthermore, it finds utility in analytical chemistry techniques like fluorescence spectroscopy and in the development of biosensors and laser dyes.[3] The synthesis of a high-purity product is paramount for the reliability and reproducibility of these applications.

Chemical Synthesis: From Precursors to Purified Product

The synthesis of fluoran dyes is classically achieved through the acid-catalyzed condensation of a 2-benzoylbenzoic acid derivative (a keto acid) with a substituted phenol or aniline derivative.[4] This electrophilic aromatic substitution, followed by an intramolecular cyclization (lactonization), is a robust method for constructing the complex fluoran scaffold.

Reaction Mechanism and Rationale

The chosen synthetic route involves the condensation of 2-(4'-(Diethylamino)-2'-hydroxybenzoyl)benzoic acid with 2,4-dimethylphenol. The causality behind this choice is rooted in efficiency and atom economy.

-

Acid Catalyst : A strong acid, such as methanesulfonic or sulfuric acid, serves a dual purpose.[4] It protonates the ketone of the benzoylbenzoic acid, activating it as a potent electrophile. Subsequently, it facilitates the dehydration and ring-closing steps to form the final spirocyclic system. Alkanesulfonic acids are often preferred over sulfuric acid as they can lead to higher yields and fewer side reactions.[4]

-

Reactant Stoichiometry : A near-equimolar ratio of the keto acid and the dimethylphenol is typically used. The reaction temperature is carefully controlled to promote the desired condensation while minimizing potential side reactions like sulfonation of the aromatic rings, particularly when using sulfuric acid.

-

Work-up and Precipitation : The reaction is quenched by pouring the acidic mixture into a large volume of cold water. This step is critical as it simultaneously stops the reaction and precipitates the water-insoluble crude fluoran dye, leaving most inorganic impurities and the acid catalyst in the aqueous phase.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established principles of fluoran dye synthesis. Researchers should perform a thorough risk assessment before proceeding.

Materials:

-

2-(4'-(Diethylamino)-2'-hydroxybenzoyl)benzoic acid

-

2,4-Dimethylphenol

-

Methanesulfonic acid

-

Sodium Hydroxide (NaOH) solution (10% w/v)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, cautiously add 2,4-dimethylphenol to methanesulfonic acid at room temperature. Stir until a homogenous solution is formed.

-

Reactant Addition: Slowly add 2-(4'-(Diethylamino)-2'-hydroxybenzoyl)benzoic acid to the solution in portions, ensuring the temperature does not exceed 40°C.

-

Condensation: Once the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After cooling the mixture to approximately 60°C, carefully and slowly pour it into a beaker containing a vigorously stirred mixture of ice and water. A solid precipitate will form.

-

Isolation: Continue stirring the slurry for 1-2 hours to ensure complete precipitation. Isolate the crude solid product by vacuum filtration.

-

Neutralization: Wash the filter cake extensively with deionized water until the filtrate is neutral (pH ~7). Subsequently, wash the cake with a cold 10% sodium hydroxide solution to remove any unreacted phenolic starting material, followed by a final wash with deionized water until the filtrate is again neutral.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Detailed Experimental Protocol: Purification

Rationale: The crude product requires purification to remove unreacted starting materials and isomeric byproducts. Recrystallization is an effective method for obtaining a high-purity crystalline product.

Materials:

-

Crude 6'-(Diethylamino)-1',3'-dimethylfluoran

-

Toluene

-

Heptane (or Hexane)

Procedure:

-

Dissolution: Place the dried crude product in an Erlenmeyer flask and add a minimal amount of hot toluene to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a seed crystal.

-

Complete Precipitation: To maximize yield, gradually add heptane (an anti-solvent) to the mixture with gentle swirling until the solution becomes cloudy. Cool the flask in an ice bath for at least one hour to complete the crystallization process.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at 60°C. The final product should be a white to off-white crystalline powder.[3][5]

Caption: Workflow for the synthesis and purification of the target compound.

Comprehensive Characterization

A self-validating system of characterization is essential to confirm the successful synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran and to establish its purity. This involves a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties

The synthesized compound's basic physical properties should be compared against established reference data.

| Property | Expected Result | Source(s) |

| CAS Number | 21934-68-9 | [3][5][6] |

| Molecular Formula | C₂₆H₂₅NO₃ | [3][5][6][7] |

| Molecular Weight | 399.49 g/mol | [3][5][6] |

| Appearance | White to almost white crystalline powder | [3][5] |

| Melting Point | 168 - 172 °C | [3][5] |

| Purity (HPLC) | ≥98.0% | [3][5][6] |

Spectroscopic and Analytical Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: This technique provides information on the proton environment within the molecule. The spectrum should confirm the presence of all expected proton signals, including the characteristic triplet and quartet for the diethylamino group's ethyl protons, distinct singlets for the two methyl groups on the xanthene ring, and a complex pattern of signals in the aromatic region corresponding to the protons on the fused ring systems.

-

¹³C-NMR: This analysis verifies the carbon skeleton of the molecule. The spectrum should show the correct number of carbon signals, including those for the methyl and ethyl groups, the aromatic carbons, the carbonyl carbon of the lactone, and the unique spiro carbon atom.

2. Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Using an appropriate ionization technique (e.g., Electrospray Ionization, ESI), the spectrum should exhibit a prominent molecular ion peak [M+H]⁺ at m/z ≈ 400.5.

3. High-Performance Liquid Chromatography (HPLC):

-

HPLC is the gold standard for assessing the purity of the final product.[5] Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with an area percentage of ≥98.0%, confirming the absence of significant impurities.[5]

Caption: A self-validating workflow for compound characterization.

Safety and Handling

While 6'-(Diethylamino)-1',3'-dimethylfluoran is not classified as a hazardous substance under Regulation (EC) No 1272/2008, standard laboratory safety precautions are required.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[8] Prevent dispersion of dust.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and characterization of high-purity 6'-(Diethylamino)-1',3'-dimethylfluoran. The provided protocols, grounded in established chemical principles, offer a clear methodology for researchers. The emphasis on a comprehensive, multi-technique characterization workflow ensures a self-validating process, yielding a final product of confirmed identity and purity. The successful synthesis of this important fluoran dye enables its confident application in sensitive and demanding research fields, from bio-imaging to advanced materials science.

References

-

Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

-

Pi Chemicals System. (n.d.). PI-39591 6'-(DiethylaMino)-1',3'-diMethylfluoran (21934-68-9). Retrieved from [Link]

-

Garmash, V., et al. (2024). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. ACS Omega. Retrieved from [Link]

-

Christie, R. M. (2015). The Chemistry of Fluoran Leuco Dyes. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-(dimethylamino)fulvene. Retrieved from [Link]

- Google Patents. (2007). Process for manufacture of fluoran dyes.

-

AccelaChemBio. (n.d.). 36886-76-7,3',6'-Dimethoxyfluoran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Position specific isotope analysis of diethylamine by 2H and 13C NMR - Dual nucleus analysis in forensic investigation of illegal use of chemical weapons. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. US7294724B2 - Process for manufacture of fluoran dyes - Google Patents [patents.google.com]

- 5. 6'-(Diethylamino)-1',3'-dimethylfluoran 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Pi Chemicals System - PI-39591 6'-(DiethylaMino)-1',3'-diMethylfluoran (21934-68-9) [internal.pipharm.com]

- 7. SDS of 6'-(Diethylamino)-1',3'-dimethylfluoran, Safety Data Sheets, CAS 21934-68-9 - chemBlink [chemblink.com]

- 8. tcichemicals.com [tcichemicals.com]

Topic: Investigating the Solvatochromism of 6'-(Diethylamino)-1',3'-dimethylfluoran for Polarity Sensing

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solvatochromism, the phenomenon where a substance's color changes with the polarity of its solvent, is a powerful tool for probing molecular environments. This guide provides an in-depth technical exploration of 6'-(Diethylamino)-1',3'-dimethylfluoran, a member of the fluoran dye family, as a sensitive probe for local polarity. We will delve into the photophysical mechanisms governing its behavior, provide detailed experimental protocols for its characterization, and present a framework for data analysis and interpretation. This document is intended for researchers seeking to employ solvatochromic dyes to characterize solvent properties, map the polarity of microenvironments in complex systems like micelles or polymer matrices, or develop advanced sensing platforms.

Introduction: The Principle of Solvatochromism

The interaction between a solute molecule and its surrounding solvent molecules can significantly alter the solute's electronic ground and excited states. When a chromophore absorbs a photon, it transitions from a ground electronic state (S₀) to an excited state (S₁). The energy difference between these states dictates the wavelength of light absorbed. Similarly, the energy difference for the reverse transition (S₁ → S₀) determines the wavelength of emitted fluorescence.

Solvent polarity influences the stabilization of these electronic states. If the excited state has a different dipole moment than the ground state, a change in solvent polarity will shift the energy levels of S₀ and S₁ to different extents. This results in a change in the absorption and/or emission spectra of the chromophore. This phenomenon is known as solvatochromism.

-

Negative Solvatochromism: Occurs when the ground state is more polar than the excited state. Increasing solvent polarity stabilizes the ground state more, leading to a larger energy gap and a blue-shift (hypsochromic shift) in the absorption spectrum.

-

Positive Solvatochromism: Occurs when the excited state is more polar than the ground state. Increasing solvent polarity stabilizes the excited state more, leading to a smaller energy gap and a red-shift (bathochromic shift) in the absorption or emission spectrum. This is the case for many fluoran dyes.

6'-(Diethylamino)-1',3'-dimethylfluoran exhibits pronounced positive solvatochromism, making it an excellent candidate for a polarity sensor. Its ground state is a neutral, non-polar lactone form, but upon photoexcitation, it can transition to a highly polar, zwitterionic quinoid form. This charge-separated excited state is strongly stabilized by polar solvents, leading to significant red-shifts in its fluorescence spectrum.

The Molecular Probe: 6'-(Diethylamino)-1',3'-dimethylfluoran

The unique properties of this fluoran dye stem from its molecular structure, which exists in equilibrium between a colorless, non-fluorescent lactone form and a colored, fluorescent zwitterionic form.

-

Lactone Form (Non-polar solvents): In non-polar environments like hexane or toluene, the equilibrium favors the closed lactone ring. This form has a limited conjugated π-system, resulting in weak absorption in the UV region and negligible fluorescence.

-

Zwitterionic Form (Polar solvents): In polar solvents such as acetonitrile or methanol, the equilibrium shifts towards the open zwitterionic (quinoid) form. This structure possesses an extended π-conjugation system and a large dipole moment, leading to strong absorption in the visible region and intense fluorescence.

The stabilization of the zwitterionic excited state by polar solvent molecules is the primary mechanism behind its utility as a polarity sensor. The more polar the solvent, the more the excited state is stabilized, and the more the fluorescence emission is red-shifted.

Experimental Workflow: Characterization of Solvatochromism

The following section details a robust, self-validating protocol for quantifying the solvatochromic response of 6'-(Diethylamino)-1',3'-dimethylfluoran.

Materials and Reagents

-

6'-(Diethylamino)-1',3'-dimethylfluoran (high purity grade)

-

Spectroscopic grade solvents covering a wide range of polarities (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol)

-

Class A volumetric flasks and micropipettes

-

Quartz cuvettes (1 cm path length)

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing solvatochromic properties.

Step-by-Step Protocol

Causality Note: The choice of a non-polar, yet effective, solvent like dichloromethane for the stock solution ensures the dye remains in its stable lactone form, preventing degradation. The final working concentration of 10 µM is chosen to be low enough to avoid inner filter effects and concentration-dependent aggregation, which can confound spectroscopic measurements.

-

Stock Solution Preparation (1 mM):

-

Accurately weigh a sufficient amount of 6'-(Diethylamino)-1',3'-dimethylfluoran.

-

Dissolve it in a minimal amount of dichloromethane in a Class A volumetric flask.

-

Bring the flask to its final volume with dichloromethane to achieve a final concentration of 1 mM. Store this stock solution in the dark at 4°C.

-

-

Working Solution Preparation (10 µM):

-

For each solvent to be tested, pipette the required volume of the 1 mM stock solution into a volumetric flask.

-

Dilute to the final volume using the target spectroscopic grade solvent to achieve a final concentration of 10 µM.

-

Allow the solutions to equilibrate at room temperature for at least 30 minutes before measurement.

-

-

Spectroscopic Measurements:

-

UV-Vis Absorption:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes for baseline stability.

-

Use a quartz cuvette to blank the instrument with the corresponding pure solvent for each sample.

-

Record the absorption spectrum of each 10 µM solution from 300 nm to 700 nm.

-

Identify and record the wavelength of maximum absorbance (λ_abs(max)).

-

-

Fluorescence Emission:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λ_ex) to the λ_abs(max) determined from the UV-Vis measurement for that specific solvent. This ensures maximal emission intensity.

-

Use a quartz cuvette to measure and subtract the background fluorescence of the pure solvent.

-

Record the emission spectrum, typically scanning a range of 50 nm to 200 nm above the excitation wavelength.

-

Identify and record the wavelength of maximum emission (λ_em(max)).

-

-

Data Analysis and Interpretation

The core of the analysis involves correlating the observed spectral shifts with established solvent polarity scales. One of the most common and comprehensive scales is the Reichardt's E_T(30) scale, which is based on the solvatochromism of a standard betaine dye.

Quantitative Data Summary

The collected data should be organized into a table to clearly visualize the relationship between solvent polarity and the dye's photophysical properties.

| Solvent | Dielectric Constant (ε) | E_T(30) (kcal/mol) | λ_abs(max) (nm) | λ_em(max) (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 31.0 | ~310 | ~480 | ~11500 |

| Toluene | 2.38 | 33.9 | ~315 | ~505 | ~11900 |

| Dichloromethane | 8.93 | 40.7 | ~325 | ~525 | ~12000 |

| Acetone | 20.7 | 42.2 | ~328 | ~535 | ~12200 |

| Acetonitrile | 37.5 | 45.6 | ~330 | ~545 | ~12400 |

| Ethanol | 24.5 | 51.9 | ~335 | ~560 | ~12600 |

| Methanol | 32.7 | 55.4 | ~338 | ~570 | ~12800 |

| Note: The spectral data are representative values derived from literature and serve as an illustrative example. Actual values may vary slightly based on experimental conditions. |

The Stokes shift, which is the difference in energy (expressed in wavenumbers, cm⁻¹) between the absorption and emission maxima, is a particularly sensitive measure of the change in dipole moment between the ground and excited states and the subsequent solvent reorganization.

Lippert-Mataga Analysis

For a more rigorous analysis, the Lippert-Mataga equation can be used to correlate the Stokes shift with the solvent's dielectric constant (ε) and refractive index (n). The equation provides a linear relationship between the Stokes shift (Δν) and the solvent orientation polarizability (Δf):

Δν = ν_abs - ν_em ≈ (2/hc) * ( (μ_e - μ_g)² / a³ ) * Δf + constant

Where:

-

Δf = ( (ε-1)/(2ε+1) ) - ( (n²-1)/(2n²+1) ) (Orientation Polarizability)

-

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

-

a is the radius of the solvent cavity containing the solute.

Plotting the Stokes shift (in cm⁻¹) against the calculated orientation polarizability (Δf) for each solvent should yield a straight line. The slope of this line is directly proportional to the square of the change in dipole moment (μ_e - μ_g)², providing quantitative insight into the charge separation upon excitation. A steep slope confirms a significant increase in polarity in the excited state, validating the dye's effectiveness as a polarity sensor.

Applications and Future Directions

The sensitivity of 6'-(Diethylamino)-1',3'-dimethylfluoran to its local environment makes it a valuable tool in various scientific domains:

-

Materials Science: Characterizing the polarity of polymer films, gels, and porous materials.

-

Biochemistry: Probing the hydrophobic and hydrophilic domains within protein binding sites or lipid membranes.

-

Drug Development: Assessing the polarity of drug delivery vehicles like micelles and liposomes to understand drug loading and release mechanisms.

Future research may focus on chemically modifying the fluoran scaffold to tune its spectral properties, enhance its quantum yield, or introduce specific functional groups for targeted localization within biological systems.

Conclusion

6'-(Diethylamino)-1',3'-dimethylfluoran is a highly effective solvatochromic probe whose fluorescence emission is exquisitely sensitive to solvent polarity. The dramatic red-shift observed with increasing polarity is a direct consequence of the stabilization of a polar, charge-separated excited state. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can reliably quantify the polarity of diverse chemical and biological microenvironments, unlocking deeper insights into molecular interactions and system properties.

References

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry, 3rd Edition. Wiley-VCH. [Link]

-

Suppan, P., & Ghoneim, N. (1997). Solvatochromism. Royal Society of Chemistry. [Link]

-

Klonkowski, A. M., et al. (2005). Spectroscopic studies of 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] in sol-gel derived materials. Journal of Materials Science. [Link]

-

Tanaka, J., et al. (1987). A new method for the determination of the polarity of organic solvents based on the solvatochromism of a fluoran dye. Chemistry Letters. [Link]

-

Reichardt, C. (2005). E_T(30): A Model for Solvent-Solute Interactions. Angewandte Chemie International Edition. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy, 3rd Edition. Springer. [Link]

An In-Depth Technical Guide to 6'-(Diethylamino)-1',3'-dimethylfluoran: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-(Diethylamino)-1',3'-dimethylfluoran is a synthetic organic compound belonging to the fluoran class of dyes. While not directly used in drug development, its unique chromogenic properties make it a vital component in various scientific and industrial applications, particularly as a color-forming agent. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and a detailed protocol for one of its primary applications.

Chemical Structure and Identification

The definitive identification of 6'-(Diethylamino)-1',3'-dimethylfluoran is established by its Chemical Abstracts Service (CAS) Registry Number.

The molecule consists of a spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one core, substituted with a diethylamino group at the 6' position and methyl groups at the 1' and 3' positions.

Molecular Formula: C₂₆H₂₅NO₃[2]

Molecular Weight: 399.49 g/mol [2]

The structural arrangement of 6'-(Diethylamino)-1',3'-dimethylfluoran is fundamental to its function as a leuco dye. The central spiro carbon atom connects the xanthene and isobenzofuranone ring systems, allowing for a significant conformational change that governs its color-changing properties.

Physicochemical Properties

A summary of the key physicochemical properties of 6'-(Diethylamino)-1',3'-dimethylfluoran is presented in the table below.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168-172 °C | [1] |

| Purity (HPLC) | >98.0% | [1] |

| Solubility | Soluble in non-polar organic solvents | Inferred from application |

Mechanism of Action: Thermochromism

6'-(Diethylamino)-1',3'-dimethylfluoran is a classic example of a leuco dye, a compound that can exist in two forms, one of which is colorless. Its primary mechanism of action is thermochromism, the ability to change color in response to heat. This process is reversible and is driven by a structural transformation at the molecular level.

In its native state, the compound exists in a colorless, non-planar lactone form where the central lactone ring is closed. Upon heating in the presence of an acidic developer, the lactone ring undergoes cleavage. This ring-opening event results in the formation of a highly conjugated, planar quinoid structure. This extended π-system is a strong chromophore, capable of absorbing visible light and thus appearing colored. The process is reversible; upon cooling, the molecule reverts to its stable, colorless lactone form.

The thermochromic process can be visualized as follows:

Caption: Reversible thermochromic mechanism of 6'-(Diethylamino)-1',3'-dimethylfluoran.

Synthesis Pathway

The synthesis of fluoran dyes, including 6'-(Diethylamino)-1',3'-dimethylfluoran, generally follows a well-established route involving the condensation of a substituted 2-(4-dialkylamino-2-hydroxybenzoyl)benzoic acid with a substituted phenol.[3] For the specific synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran, the key precursors would be:

-

2-(4-(diethylamino)-2-hydroxybenzoyl)benzoic acid: This provides the isobenzofuranone part of the molecule with the diethylamino group.

-

2,4-Dimethylphenol: This provides the xanthene portion with the two methyl groups.

The condensation reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid or methanesulfonic acid, at elevated temperatures.[3] The acid facilitates the electrophilic attack of the keto acid onto the electron-rich phenol derivative, leading to cyclization and the formation of the final fluoran structure. The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Purification is generally achieved through recrystallization from a suitable solvent.

Application: Thermal Paper Coating

A primary industrial application of 6'-(Diethylamino)-1',3'-dimethylfluoran is as a color former in the heat-sensitive coating of thermal paper.[4][5][6][7][8] This technology is ubiquitous in point-of-sale receipts, labels, and tickets.

The thermal coating is a complex mixture of several components, each with a specific function:

-

Leuco Dye (Color Former): 6'-(Diethylamino)-1',3'-dimethylfluoran in its colorless lactone form.

-

Developer: A weakly acidic compound, such as Bisphenol A (BPA) or its alternatives, that protonates the leuco dye upon melting, inducing the color change.

-

Sensitizer: A low-melting point solid, often an ether, that acts as a solvent when melted to facilitate the reaction between the dye and the developer at a precise temperature.[5][6]

-

Stabilizer: Prevents the premature coloration of the dye and stabilizes the developed image.

-

Binder: A polymer, such as polyvinyl alcohol, that adheres the coating to the paper substrate.[8]

The following diagram illustrates the workflow for preparing a thermal paper coating:

Caption: Workflow for the preparation of a thermal paper coating.

Experimental Protocol: Laboratory-Scale Thermal Paper Coating

This protocol describes a representative procedure for preparing a thermal-sensitive coating. Safety Precaution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Materials:

-

6'-(Diethylamino)-1',3'-dimethylfluoran (Leuco Dye)

-

Bisphenol A (Developer)

-

1,2-diphenoxyethane (Sensitizer)

-

Polyvinyl alcohol (Binder)

-

Distilled water

-

Base paper

-

Ball mill or high-shear mixer

-

Meyer rod or similar coating applicator

-

Hot plate or oven for drying

Procedure:

-

Preparation of Dispersions:

-

Dye Dispersion: Prepare a dispersion of 6'-(Diethylamino)-1',3'-dimethylfluoran in an aqueous solution of polyvinyl alcohol. The particle size should be reduced to a few micrometers using a ball mill.

-

Developer Dispersion: Separately prepare a dispersion of the developer (e.g., Bisphenol A) in a similar manner.

-

Sensitizer Dispersion: Prepare a dispersion of the sensitizer (e.g., 1,2-diphenoxyethane) in a similar manner.

-

-

Formulation of the Coating Slurry:

-

In a mixing vessel, combine the dye, developer, and sensitizer dispersions in a predetermined ratio (e.g., 1:2:2 by weight of the active components).

-

Add additional binder solution as needed to achieve the desired viscosity for coating.

-

Gently mix the components to form a homogenous slurry. Avoid introducing air bubbles.

-

-

Coating Application:

-

Secure a sheet of base paper to a flat surface.

-

Apply the coating slurry evenly across the paper using a Meyer rod or other suitable applicator to a controlled thickness.

-

-

Drying and Finishing:

-

Carefully transfer the coated paper to a drying oven or place it on a hot plate at a temperature below the activation temperature of the coating (e.g., 50-60 °C) until completely dry.

-

For improved smoothness and gloss, the dried paper can be calendered by passing it between two rollers under pressure.

-

-

Testing:

-

The functionality of the thermal paper can be tested by applying localized heat using a thermal print head or a heated stylus. A distinct color change should be observed in the heated areas.

-

Analytical Characterization

The purity and identity of 6'-(Diethylamino)-1',3'-dimethylfluoran can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure.[9]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups, such as the lactone carbonyl group.

Safety and Handling

Based on available Safety Data Sheets (SDS), 6'-(Diethylamino)-1',3'-dimethylfluoran is not classified as a hazardous substance. However, as with all chemicals, it should be handled with care in a laboratory setting. Standard safety precautions include:

-

Avoiding contact with skin and eyes.

-

Preventing the inhalation of dust.

-

Using in a well-ventilated area.

-

Washing hands thoroughly after handling.

Conclusion

6'-(Diethylamino)-1',3'-dimethylfluoran is a fluoran-based leuco dye with significant commercial and scientific importance due to its thermochromic properties. Its ability to undergo a reversible color change upon heating makes it an essential component in thermal printing and other applications requiring a visual temperature indicator. Understanding its chemical structure, mechanism of action, and the formulation of its applications is crucial for researchers and professionals working in dye chemistry, materials science, and related fields.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Thermal Paper: The Role of Fluoran Color Formers. Available from: [Link]

-

KPL International. HOW IS THERMAL PAPER MANUFACTURED?. Available from: [Link]

-

Wikiwand. Thermal paper. Available from: [Link]

-

Shengdi. Overview of thermal paper has what principles. Available from: [Link]

-

Graphic Tickets & Systems. Producing Thermal Paper Rolls? A Complete Guide. Published January 13, 2025. Available from: [Link]

- Google Patents. CN112301796A - Thermal sensitive paper and preparation method thereof.

-

J-Stage. Structure Analysis of a Coloring and Decoloring Unsymmetrical Fluoran Dye by Carbon-13 Nuclear Magnetic Resonance Method. Available from: [Link]

-

Graphic Tickets & Systems. 5 Steps in the Thermal Paper Manufacturing Process. Available from: [Link]

- Google Patents. US3637757A - Diethylamino fluorans.

-

Jiaxuan paper. thermal paper coating production line. Published July 12, 2025. Available from: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Dyes. Available from: [Link]

-

ResearchGate. The Chemistry of Fluoran Leuco Dyes. Published April 2006. Available from: [Link]

-

SpotSee. Thermochromic Leuco Dye Art Kit Users Guide. Available from: [Link]

- Google Patents. EP0156250B1 - Fluoran compounds.

-

National Institutes of Health. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. Available from: [Link]

- Google Patents. US5166350A - Process for the manufacture of fluoran compounds.

- Google APIs. PCT.

Sources

- 1. 6'-(Diethylamino)-1',3'-dimethylfluoran | 21934-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 6'-(Diethylamino)-1',3'-dimethylfluoran | 21934-68-9 [amp.chemicalbook.com]

- 3. US5166350A - Process for the manufacture of fluoran compounds - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. kplintl.com [kplintl.com]

- 6. Thermal paper - Wikiwand [wikiwand.com]

- 7. Overview of thermal paper has what principles-Thermal Paper-label-Taizhou Shengdi Printing Co., Ltd [tzshengdi.com]

- 8. hassan-brothers.ae [hassan-brothers.ae]

- 9. Structure Analysis of a Coloring and Decoloring Unsymmetrical Fluoran Dye by Carbon-13 Nuclear Magnetic Resonance Method [jstage.jst.go.jp]

An In-depth Technical Guide to 6'-(Diethylamino)-1',3'-dimethylfluoran: Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 6'-(Diethylamino)-1',3'-dimethylfluoran. This versatile leuco dye is a cornerstone in the development of color-changing materials, finding extensive applications in thermal paper, carbonless copy paper, and other chromogenic systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental and applied aspects of this functional dye.

Introduction to a Chromogenic Workhorse

6'-(Diethylamino)-1',3'-dimethylfluoran, a member of the fluoran class of leuco dyes, is a synthetic organic compound renowned for its ability to undergo a reversible color change in response to external stimuli. In its native state, it exists as a colorless, crystalline solid. However, upon interaction with an acidic developer or other specific chemical environments, it transforms into a brightly colored species. This remarkable property is rooted in a significant, reversible change in its molecular structure—the opening and closing of a lactone ring. This guide will delve into the intricacies of this mechanism and the key properties that make this compound a subject of continued scientific and industrial interest.[1][2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 6'-(Diethylamino)-1',3'-dimethylfluoran is essential for its effective application and for the design of novel chromogenic systems.

Physical Properties

The key physical properties of 6'-(Diethylamino)-1',3'-dimethylfluoran are summarized in the table below. These properties are crucial for determining its handling, processing, and compatibility with various matrices.

| Property | Value | Source(s) |

| CAS Number | 21934-68-9 | [3][4][5] |

| Molecular Formula | C₂₆H₂₅NO₃ | [3][4][5] |

| Molecular Weight | 399.49 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 168-172 °C | [1][4] |

| Boiling Point (Predicted) | 592.3 ± 50.0 °C | [5][6] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [5][6] |

| pKa (Predicted) | 5.14 ± 0.20 | [5][6] |

Solubility: 6'-(Diethylamino)-1',3'-dimethylfluoran is sparingly soluble in water but demonstrates good solubility in many organic solvents.[7][8] This nonpolar nature is a direct consequence of its spirocyclic lactone structure in the colorless form. Common solvents for this dye include ketones (e.g., methyl ethyl ketone), esters, and aromatic hydrocarbons (e.g., toluene).[9][10] This solubility profile is a critical consideration in the formulation of inks and coatings.

Chemical Properties and Chromogenic Mechanism

The most defining chemical characteristic of 6'-(Diethylamino)-1',3'-dimethylfluoran is its ability to function as a leuco dye. The underlying mechanism of its color change is a reversible, acid-catalyzed lactone ring-opening reaction.

In its stable, colorless form, the molecule possesses a spirocyclic structure where a central spiro carbon atom connects an isobenzofuranone moiety and a xanthene moiety. In this closed-ring form, the π-electron systems of the two halves of the molecule are largely isolated, resulting in absorption in the ultraviolet region of the electromagnetic spectrum, rendering it colorless to the human eye.

Upon exposure to an acidic environment, such as in the presence of a developer like bisphenol A, the lactone ring is protonated and subsequently opens. This structural transformation results in the formation of a highly conjugated, zwitterionic species. This extended π-conjugation system is chromophoric, leading to strong absorption of visible light and the appearance of a vibrant color. The process is reversible; upon removal of the acidic stimulus or a change in the environment that favors the closed form, the lactone ring reforms, and the molecule reverts to its colorless state.

Caption: Reversible acid-catalyzed color change mechanism.

Synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran

The synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. This is followed by the condensation of this intermediate with 2,4-dimethylphenol.

Caption: Two-step synthesis workflow.

Step 1: Synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid

Materials:

-

3-N,N-Diethylaminophenol

-

Phthalic anhydride

-

Toluene

-

Sodium hydroxide solution

-

Hydrochloric acid

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-N,N-diethylaminophenol and phthalic anhydride in a 1:1 molar ratio in toluene.[11][12][13]

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[13]

-

After the reaction is complete, cool the mixture. Add a sodium hydroxide solution and heat to facilitate the hydrolysis of any unreacted anhydride and to dissolve the product.[13]

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid.[13]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.[13]

Step 2: Condensation with 2,4-dimethylphenol

Materials:

-

2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid

-

2,4-Dimethylphenol

-

Concentrated sulfuric acid or methanesulfonic acid

Protocol:

-

In a reaction vessel, dissolve 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid in a strong acid such as concentrated sulfuric acid or methanesulfonic acid with stirring.[14]

-

To this solution, add 2,4-dimethylphenol portion-wise, maintaining the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude 6'-(Diethylamino)-1',3'-dimethylfluoran.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a slightly alkaline pH.

-

Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and then dry the product.

-

The crude product can be purified by recrystallization from an appropriate organic solvent.

Characterization and Analytical Methods

The identity, purity, and properties of 6'-(Diethylamino)-1',3'-dimethylfluoran can be confirmed through various analytical techniques.

Spectroscopic Characterization

-

UV-Visible Spectroscopy: In a neutral organic solvent like methyl ethyl ketone, the colorless leuco form of the dye exhibits absorption maxima in the UV region, typically below 350 nm.[9][10] Upon acidification, the colored form shows a strong absorption band in the visible range.[9][10] This spectral shift is the basis of its chromogenic behavior and can be used to quantify the color change.

-

Infrared (IR) Spectroscopy: The IR spectrum of the colorless form will show a characteristic strong absorption band for the lactone carbonyl group. Upon ring-opening to the colored form, this lactone carbonyl peak will disappear and be replaced by peaks corresponding to a carboxylate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The spiro carbon in the colorless form will have a distinct chemical shift in the ¹³C NMR spectrum. The aromatic and aliphatic protons will also show characteristic signals that can be assigned to the specific molecular structure.

-

Fluorescence Spectroscopy: As a fluorescein derivative, 6'-(Diethylamino)-1',3'-dimethylfluoran exhibits fluorescence, particularly in its colored, ring-opened form.[1][6] Its excitation and emission spectra can be recorded to determine its quantum yield and Stokes shift, which are important parameters for its application in fluorescent probes and markers.[1]

Evaluation of Thermochromic Properties

Protocol:

-

Prepare a three-component thermochromic system by melting a mixture of 6'-(Diethylamino)-1',3'-dimethylfluoran (the color former), a developer (e.g., bisphenol A), and a solvent (e.g., a long-chain fatty alcohol like 1-octadecanol) in a specific ratio.

-

Cool the mixture to room temperature to obtain a solid, colored composite.

-

Place the composite in a temperature-controlled cell of a spectrophotometer or on a hot stage.

-

Gradually heat the sample and record the change in absorbance or reflectance at the wavelength of maximum absorption of the colored form.

-

The temperature at which the color disappears (the clearing temperature) corresponds to the melting point of the solvent, which disrupts the dye-developer complex.

-

Cool the sample to observe the reversible color formation. The color change as a function of temperature can be plotted to create a hysteresis curve, which is characteristic of the thermochromic system.

Safety and Handling

According to the Safety Data Sheet (SDS), 6'-(Diethylamino)-1',3'-dimethylfluoran is not classified as a hazardous substance.[11] However, as with all chemicals, it should be handled with appropriate care in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[11]

Conclusion

6'-(Diethylamino)-1',3'-dimethylfluoran is a fascinating and highly useful molecule with a rich chemistry that enables its widespread application in chromogenic technologies. Its robust and reversible color change mechanism, coupled with its synthetic accessibility, ensures its continued importance in both academic research and industrial product development. This guide has provided a detailed overview of its fundamental properties and practical methodologies for its synthesis and characterization, offering a valuable resource for scientists and researchers in the field.

References

- Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.

-

Chem-Impex. (n.d.). 6'-(Diethylamino)-1',3'-dimethylfluoran. Retrieved from [Link]

- Ateneo de Manila University. (n.d.). Synthesis of Fluorescein, a fluorescent dye.

- Google Patents. (2007). US7294724B2 - Process for manufacture of fluoran dyes.

- Pita-Varela, M., et al. (2024).

-

ResearchGate. (n.d.). The Chemistry of Fluoran Leuco Dyes. Retrieved from [Link]

-

Pita-Varela, M., et al. (2024). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. ACS Omega. Retrieved from [Link]

-

European Patent Office. (2022). EP 4015500 A1 - Process of manufacturing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid hexyl ester. Retrieved from [Link]

-

TME. (2023). Diethylamino hydroxybenzoyl hexyl benzoate - Descrizione. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6'-(Diethylamino)-1',3'-dimethylfluoran. Retrieved from [Link]

-

S D International. (n.d.). Which Common Solvents Are Used in Dyes?. Retrieved from [Link]

-

Dyes Sales Corporation. (n.d.). Solvent Dyes. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6'-(Diethylamino)-1',3'-dimethylfluoran [myskinrecipes.com]

- 3. labproinc.com [labproinc.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 6'-(Diethylamino)-1',3'-dimethylfluoran | 21934-68-9 [amp.chemicalbook.com]

- 6. 6'-(Diethylamino)-1',3'-dimethylfluoran CAS#: 21934-68-9 [amp.chemicalbook.com]

- 7. sdinternational.com [sdinternational.com]

- 8. dyessales.in [dyessales.in]

- 9. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. US7294724B2 - Process for manufacture of fluoran dyes - Google Patents [patents.google.com]

An In-depth Technical Guide to 6'-(Diethylamino)-1',3'-dimethylfluoran: A Keystone Leuco Dye in Modern Recording Materials

This guide provides an in-depth exploration of 6'-(Diethylamino)-1',3'-dimethylfluoran, a prominent leuco dye that serves as a cornerstone in the formulation of various recording materials. We will delve into its fundamental chromogenic mechanisms, physicochemical properties, and its pivotal role in the functional chemistry of thermal paper and carbonless copy systems. The content herein is structured to provide researchers, scientists, and drug development professionals with a blend of foundational knowledge and field-proven insights into the application of this versatile fluoran compound.

Introduction: The Silent Transformation of Leuco Dyes

Leuco dyes are a fascinating class of organic compounds characterized by their ability to exist in two forms: a colorless (or faintly colored) "leuco" state and a colored state.[1] This transformation is typically reversible and can be triggered by external stimuli such as heat, pressure, or a change in pH.[2][3] This unique property makes them indispensable functional materials in applications where color development is required on demand, most notably in thermal and carbonless copy papers.[2][4]

Among the various families of leuco dyes, fluoran-based compounds are a mainstream choice, accounting for a significant portion of the dyes used in these technologies.[5] 6'-(Diethylamino)-1',3'-dimethylfluoran (CAS No. 21934-68-9) is an exemplary member of this class, valued for its reliable and sharp color transition, making it a focal point for both industrial application and advanced research.[6][7]

Core Principles: The Chromogenic Mechanism

The functionality of 6'-(Diethylamino)-1',3'-dimethylfluoran is rooted in a profound, reversible structural transformation at the molecular level. Understanding this mechanism is critical to appreciating its application in recording systems.

The Tale of Two States: Lactone vs. Zwitterion

In its native, colorless state, the molecule exists in a non-planar spirolactone form.[6] The term "spiro" refers to the central carbon atom that connects two ring systems—an isobenzofuranone ring and a xanthene moiety.[6] This closed-ring structure effectively isolates the π-electron systems of the two parts of the molecule, preventing the extended conjugation necessary for the absorption of visible light.[6]

The transformation to the colored state is initiated by the opening of this lactone ring. This is typically triggered by protonation from an acidic "developer" compound.[5][6][8] The ring-opening event creates a planar, conjugated zwitterionic system that can absorb light in the visible spectrum, resulting in the appearance of a distinct color.[6] This elegant and reversible equilibrium between the closed, colorless form and the open, colored form is the heart of its function.

Diagram: Mechanism of Color Formation

The following diagram illustrates the reversible transformation of 6'-(Diethylamino)-1',3'-dimethylfluoran from its colorless lactone form to its colored zwitterionic form upon interaction with an acid developer.

Caption: Reversible color change mechanism of the leuco dye.

Physicochemical Properties

A precise understanding of the dye's physical and chemical properties is paramount for formulation development. Key data for 6'-(Diethylamino)-1',3'-dimethylfluoran are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21934-68-9 | [7][9][10] |

| Molecular Formula | C₂₆H₂₅NO₃ | [7][9][10] |

| Molecular Weight | 399.49 g/mol | [7][9] |

| Appearance | White to off-white powder/crystal | [5] |

| Melting Point | ~170 °C | [9][10] |

Application I: Thermal Recording Materials

The most ubiquitous application of this dye is in thermal paper, used for receipts, labels, and tickets.[7] The image is formed not by ink, but by a heat-induced chemical reaction within the paper's coating.[2]

Composition of the Thermal Layer

A thermal recording paper is composed of a base paper coated with a thermal layer containing a solid-state mixture of several key chemicals.[5][11]

-

Color Former (Leuco Dye): 6'-(Diethylamino)-1',3'-dimethylfluoran is the colorless precursor that will form the image.[5]

-

Developer: A weakly acidic organic compound (e.g., bisphenol A, bisphenol S) that donates a proton to the leuco dye upon heating, triggering the color change.[6][11][12]

-

Sensitizer: A low-melting-point solid (often an ether molecule) that melts first. It acts as a solvent to facilitate the mixing and reaction of the dye and developer at the desired printing temperature.[8][11]

-

Stabilizers & Binders: Stabilizers prevent the dye from reverting to its colorless form, while binders like polyvinyl alcohol adhere the coating to the paper.[8][11]

Experimental Workflow: Thermal Printing Process

The causality of image formation is a phase-change-mediated chemical reaction. The protocol is executed by the thermal printer itself.

-

Initiation: The thermal head of the printer applies heat to specific points on the paper surface.

-

Melting & Mixing: The heat causes the sensitizer to melt, creating a molten phase.

-

Reaction: The molten sensitizer dissolves the leuco dye and the developer, allowing them to mix intimately.[2] The acidic developer donates a proton to the dye.

-

Color Formation: The protonation causes the dye's lactone ring to open, forming the colored zwitterionic structure.[6][8]

-

Solidification: As the paper moves past the print head and cools, the mixture solidifies, locking the dye in its colored state and creating a stable image.[8]

Diagram: Thermal Paper Printing Workflow

Caption: Logical workflow of image formation in thermal paper.

Application II: Carbonless Copy Paper

Carbonless copy paper, or NCR (No Carbon Required) paper, creates instant duplicates without the need for carbon sheets.[2] This technology relies on a pressure-induced reaction between two different coatings on separate sheets of paper.

The Two-Sheet System

A standard carbonless form consists of at least two sheets:

-

CB (Coated Back) Sheet: The back of the top sheet is coated with microcapsules containing a solution of the leuco dye, such as 6'-(Diethylamino)-1',3'-dimethylfluoran, dissolved in a non-volatile solvent.[13][14]

-

CF (Coated Front) Sheet: The front of the bottom sheet is coated with a developer material, often an acidic clay or a phenolic resin, which can react with the leuco dye.[13][15]

Experimental Workflow: Microencapsulation and Pressure-Induced Imaging

The core of this technology is the isolation of the leuco dye until it is needed. This is a self-validating system; if the microcapsules are intact, no color will form.

Part A: Conceptual Protocol for Leuco Dye Microencapsulation

-

Core Phase Preparation: Dissolve 6'-(Diethylamino)-1',3'-dimethylfluoran in a suitable non-volatile carrier oil or solvent. This forms the liquid core of the microcapsules.[13]

-

Emulsification: Disperse this oil solution into an aqueous solution containing a wall-forming polymer (e.g., melamine-formaldehyde pre-polymer). This creates an oil-in-water emulsion where tiny droplets of the dye solution are suspended.

-

Wall Formation (Polymerization): Induce polymerization of the wall material at the oil-water interface. This is often achieved by adjusting the pH or temperature, causing the polymer to precipitate and solidify around each oil droplet.

-

Curing & Slurry Formation: The reaction is completed, resulting in a stable aqueous slurry of microcapsules, typically 3-7 μm in diameter, containing the leuco dye solution.[13][14]

Part B: Imaging Process

-

Pressure Application: When a user writes or prints on the top (CB) sheet, the applied pressure ruptures the delicate microcapsules in the coating on its back side.[2][13]

-

Dye Release: The rupture releases the leuco dye solution.

-

Transfer & Reaction: The released solution transfers to the front surface of the bottom (CF) sheet, where it comes into contact with the developer coating.

-

Color Development: The acidic developer reacts with the leuco dye, causing the lactone ring to open and a colored mark to form, creating a duplicate of the original impression.[13]

Diagram: Carbonless Copy Paper Mechanism

Caption: Mechanism of image formation in carbonless copy paper.

Conclusion

6'-(Diethylamino)-1',3'-dimethylfluoran stands as a testament to elegant molecular engineering. Its capacity for controlled, reversible transformation between a colorless and a colored state has made it a vital component in the information recording industry. Through its application in thermal and carbonless papers, it enables the rapid, ink-free generation of images and text, a process governed by fundamental principles of physical and organic chemistry. The continued study of this and similar fluoran dyes offers pathways to new stimuli-responsive materials with applications extending far beyond paper, into fields such as smart packaging, sensors, and rewritable media.

References

- 6'-(Diethylamino)-1',3'-dimethylfluoran | 21934-68-9 | Benchchem. Source: Benchchem.

- 6'-(Diethylamino)-1',3'-dimethylfluoran - MySkinRecipes. Source: MySkinRecipes.

- Leuco Dyes - Yamamoto Chemicals Inc. Source: Yamamoto Chemicals Inc.

- Fine Chemicals for Thermal Recording Paper - Avada Construction. Source: Avada Construction.

- The Principle Of Carbonless Paper - News. Source: News.

- 6′-(Diethylamino)-1′,3′-dimethylfluoran. Source: Unknown Source.

- CN109098034A - Carbonless copying paper microcapsule and preparation method thereof, carbonless paper and its coating - Google Patents. Source: Google Patents.

- Carbonless Paper Chemicals. Source: Unknown Source.

- HOW IS THERMAL PAPER MANUFACTURED? - KPL International. Source: KPL International.

- 6′-(Diethylamino)-1′,3′-dimethylfluoran CAS#: 21934-68-9 - ChemicalBook. Source: ChemicalBook.

- What is leuco dye. Source: Unknown Source.

- Key Chemicals - SPPH 381E. Source: SPPH 381E.

- Bisphenol A Alternatives in Thermal Paper - Chapter 3 - EPA. Source: EPA.

-

Leuco dye - Wikipedia . Source: Wikipedia. URL: [Link]

- Leuco dye - Grokipedia. Source: Grokipedia.

Sources

- 1. Leuco dye - Wikipedia [en.wikipedia.org]

- 2. Leuco Dyes | Functional Dyes | Yamamoto Chemicals Inc. [yamamoto-chemicals.co.jp]

- 3. grokipedia.com [grokipedia.com]

- 4. What is leuco dye [pascalchem.com]

- 5. Fine Chemicals for Thermal Recording Paper - Avada Construction [sellchems.com]

- 6. benchchem.com [benchchem.com]

- 7. 6'-(Diethylamino)-1',3'-dimethylfluoran [myskinrecipes.com]

- 8. epa.gov [epa.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. 6'-(Diethylamino)-1',3'-dimethylfluoran CAS#: 21934-68-9 [amp.chemicalbook.com]

- 11. kplintl.com [kplintl.com]

- 12. Key Chemicals – SPPH 381E [spph.lipovski.ca]

- 13. The Principle Of Carbonless Paper - News - [sincere-paper.com]

- 14. CN109098034A - Carbonless copying paper microcapsule and preparation method thereof, carbonless paper and its coating - Google Patents [patents.google.com]

- 15. aaronfinechem.com [aaronfinechem.com]

A Technical Guide to the Green Synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran

Abstract

6'-(Diethylamino)-1',3'-dimethylfluoran, a key leuco dye in the formulation of carbonless copy paper and thermal printing systems, has traditionally been synthesized via routes that employ harsh acidic catalysts and hazardous organic solvents.[1][2] This guide provides an in-depth exploration of green chemistry approaches to the synthesis of this fluoran dye, critically evaluating conventional methods and proposing sustainable alternatives. By focusing on the principles of green chemistry, such as the use of safer solvents, recyclable catalysts, and improved reaction efficiency, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for developing environmentally benign and economically viable synthetic pathways.

Introduction: The Significance of 6'-(Diethylamino)-1',3'-dimethylfluoran and the Imperative for Green Synthesis

6'-(Diethylamino)-1',3'-dimethylfluoran is a prominent member of the fluoran class of leuco dyes.[3] These compounds exhibit a remarkable chromogenic behavior, existing in a colorless, non-conjugated spirocyclic form that can undergo reversible ring-opening to a colored, conjugated quinoidal structure upon interaction with an acidic developer.[1][4] This property is the cornerstone of their application in pressure-sensitive and heat-sensitive recording materials, where they enable inkless printing.[5][6][7][8]

The conventional synthesis of fluoran dyes, however, often relies on methodologies that are misaligned with modern principles of environmental stewardship.[2] The use of strong, corrosive acids like concentrated sulfuric acid, chlorinated solvents, and high reaction temperatures contributes to significant waste generation and potential environmental hazards. As the chemical industry pivots towards sustainability, the development of green synthetic routes for high-volume industrial chemicals like 6'-(Diethylamino)-1',3'-dimethylfluoran is not merely an academic exercise but a commercial and ecological necessity.

This guide will deconstruct the traditional synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran, identifying its inherent environmental shortcomings. Subsequently, it will present a series of green alternatives, grounded in established principles of sustainable chemistry, to offer a forward-looking perspective on the production of this vital industrial dye.

Deconstruction of the Traditional Synthesis: A Critical Environmental Assessment

The most established method for the synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran proceeds via a classic acid-catalyzed condensation reaction.[1] This process involves two key starting materials: 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid and 2,4-dimethylphenol.[1]

The Conventional Reaction Pathway

The synthesis is typically a one-pot reaction where the keto acid and the substituted phenol are condensed in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid.[2] The sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the electrophilic aromatic substitution and subsequent cyclization to form the fluoran ring system.

DOT Script for Traditional Synthesis Pathway

Caption: Traditional synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran.

Environmental and Safety Concerns of the Traditional Route

The reliance on concentrated sulfuric acid presents several significant drawbacks:

-

Corrosivity and Handling Hazards: Concentrated sulfuric acid is highly corrosive and requires specialized handling procedures and equipment, increasing operational risks.

-

Byproduct Formation and Waste Generation: The strong acidic conditions can lead to sulfonation of the aromatic rings, resulting in unwanted byproducts and reducing the overall yield and purity of the desired product.[2]

-

Difficult Work-up and Neutralization: The reaction mixture must be carefully quenched with a large volume of water and neutralized with a base, generating a substantial amount of inorganic salt waste (e.g., sodium sulfate). This effluent requires extensive wastewater treatment.

-

Use of Organic Solvents: While sometimes the reaction is carried out in neat sulfuric acid, the use of organic solvents for extraction and purification is common.[2] Toluene is often employed, which is a volatile organic compound (VOC) with associated health and environmental risks.[2]

Green Synthetic Alternatives: A Modern Approach

The development of greener synthetic routes for 6'-(Diethylamino)-1',3'-dimethylfluoran focuses on replacing hazardous reagents and solvents with more benign alternatives, improving atom economy, and simplifying reaction and purification procedures.

Alternative Catalytic Systems

A key strategy in greening the synthesis of fluoran dyes is the replacement of sulfuric acid with a more environmentally friendly catalyst.

Heterogeneous solid acid catalysts offer several advantages over traditional liquid acids. They are generally non-corrosive, easy to handle, and can be readily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and reuse. This minimizes waste and simplifies product purification.

Potential solid acid catalysts for this condensation reaction include:

-

Zeolites and Mesoporous Silicas: These materials possess tunable acidity and a high surface area, which can enhance catalytic activity and selectivity.

-

Sulfonated Resins (e.g., Nafion): These polymeric resins with sulfonic acid groups can effectively catalyze the reaction under milder conditions.

-

Metal Oxides: Acidic metal oxides like zirconia and titania, potentially doped to enhance acidity, can also be explored.

A U.S. patent suggests an improved process for manufacturing fluoran dyes using alkanesulfonic acids (e.g., methanesulfonic acid) or arenesulfonic acids as the reaction medium.[2] While still strong acids, they are often less oxidizing than sulfuric acid, leading to fewer side reactions and higher yields.[2] Methanesulfonic acid is also biodegradable, offering an environmental advantage over sulfuric acid.

DOT Script for Green Catalysis Workflow

Caption: Workflow for green catalytic synthesis of the target fluoran.

Greener Solvent Choices

The selection of a reaction solvent is a critical aspect of green chemistry. The ideal green solvent should be non-toxic, non-volatile, biodegradable, and derived from renewable resources.

For the synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran, several greener solvent alternatives to toluene can be considered for the reaction and subsequent purification steps:

-

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a viable substitute for tetrahydrofuran and other ether solvents.[9] It has a higher boiling point and is more stable against peroxide formation.[9]

-

Cyclopentyl Methyl Ether (CPME): This hydrophobic ether solvent is known for its stability, resistance to peroxide formation, and ease of separation from water, which can simplify work-up procedures.[9]

-

Ionic Liquids (ILs): Certain ILs can act as both the solvent and the catalyst, offering a dual-function medium. Their negligible vapor pressure reduces air pollution and their properties can be tuned by modifying the cation and anion. However, their cost, viscosity, and potential toxicity require careful consideration.

-

Solvent-Free Conditions: Where feasible, conducting the reaction under solvent-free (neat) conditions is the most environmentally friendly option. This is particularly relevant when using a liquid catalyst like methanesulfonic acid.

A Modern Alternative: Palladium-Catalyzed Amination

A more contemporary approach to the synthesis of fluoran dyes involves the late-stage introduction of the amino group via a palladium-catalyzed cross-coupling reaction.[1] This strategy offers a different retrosynthetic pathway and can potentially avoid the harsh conditions of the classical condensation.

The general steps would involve:

-

Synthesis of a Halogenated Fluoran Core: A fluoran precursor with a leaving group, such as a bromine or chlorine atom, at the 6'-position would be synthesized first.

-

Palladium-Catalyzed Amination: The halogenated fluoran would then be reacted with diethylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

This approach offers several potential green advantages:

-

High Selectivity: Palladium-catalyzed reactions are often highly selective, leading to fewer byproducts and higher purity products.

-

Milder Reaction Conditions: These reactions can often be carried out under milder temperature and pressure conditions compared to classical condensations.

-

Catalyst Efficiency: The palladium catalyst is used in small quantities and can potentially be recycled, although this can be challenging for homogeneous catalysts.

Comparative Analysis of Synthesis Routes

To provide a clear overview for researchers, the following table summarizes the key parameters of the traditional and proposed green synthesis routes.

| Parameter | Traditional Synthesis | Green Synthesis (Solid Acid Catalyst) | Green Synthesis (Pd-Catalyzed Amination) |

| Catalyst | Concentrated H₂SO₄ | Zeolite, Nafion, etc. | Palladium complex with phosphine ligand |

| Solvent | Excess H₂SO₄ or Toluene | 2-MeTHF, CPME, or solvent-free | Greener polar aprotic solvents |

| Byproducts | Sulfonated compounds, inorganic salts | Primarily water | Stoichiometric salts from the base |

| Catalyst Recyclability | No | Yes (by filtration) | Potentially, with challenges |

| Waste Generation | High (acidic and salt waste) | Low | Moderate |

| Safety Hazards | High (corrosive, toxic reagents) | Low to moderate | Moderate (metal catalyst, ligands) |

| Atom Economy | Moderate | High | Moderate to high |

Experimental Protocols: A Green Chemistry Approach

The following is a proposed, detailed experimental protocol for the synthesis of 6'-(Diethylamino)-1',3'-dimethylfluoran using a solid acid catalyst, embodying the principles of green chemistry.

Synthesis using a Recyclable Solid Acid Catalyst

Materials:

-

2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid (1.0 eq)

-

2,4-dimethylphenol (1.1 eq)

-

Amberlyst-15 (or other suitable solid acid catalyst) (20 wt%)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, 2,4-dimethylphenol, Amberlyst-15, and 2-MeTHF.

-